molecular formula C21H26N2O3S B5099634 1-(4-BENZYLPIPERAZIN-1-YL)-3-PHENYLMETHANESULFONYLPROPAN-1-ONE

1-(4-BENZYLPIPERAZIN-1-YL)-3-PHENYLMETHANESULFONYLPROPAN-1-ONE

Cat. No.: B5099634
M. Wt: 386.5 g/mol
InChI Key: CYMDBSROFIWLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BENZYLPIPERAZIN-1-YL)-3-PHENYLMETHANESULFONYLPROPAN-1-ONE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a phenylmethanesulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-3-PHENYLMETHANESULFONYLPROPAN-1-ONE typically involves the reductive amination of a precursor compound with benzylpiperazine. One common method involves the use of sodium cyanoborohydride in methanol as a reducing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZIN-1-YL)-3-PHENYLMETHANESULFONYLPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-BENZYLPIPERAZIN-1-YL)-3-PHENYLMETHANESULFONYLPROPAN-1-ONE is unique due to its combination of the benzylpiperazine and phenylmethanesulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-benzylsulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(11-16-27(25,26)18-20-9-5-2-6-10-20)23-14-12-22(13-15-23)17-19-7-3-1-4-8-19/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMDBSROFIWLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.